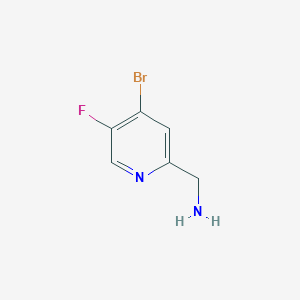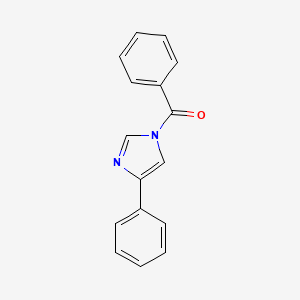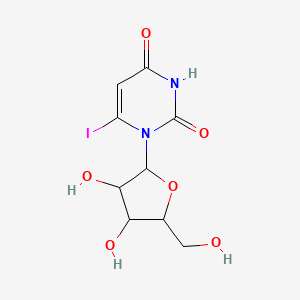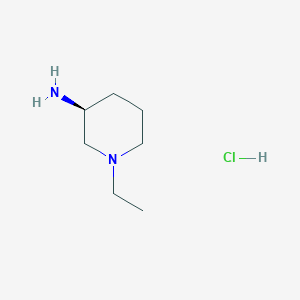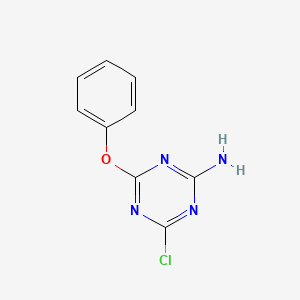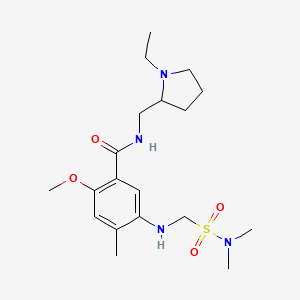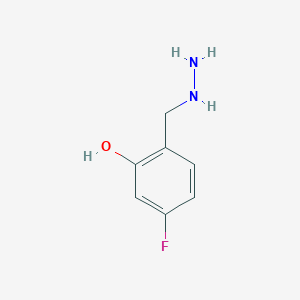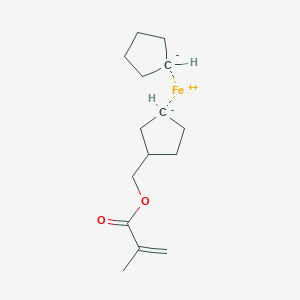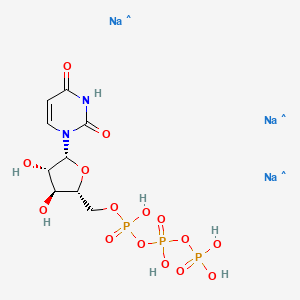
4-(1H-Imidazol-4-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazol-4-yl)benzene-1,3-diol is an organic compound that features both an imidazole ring and a benzene ring with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-yl)benzene-1,3-diol typically involves the formation of the imidazole ring followed by its attachment to a benzene ring with hydroxyl groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-organic frameworks (MOFs) to achieve high yields and selectivity. For example, reactions of metal salts with mixed organic ligands, such as 1,4-di(1H-imidazol-4-yl)benzene and carboxylic acids, can produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazol-4-yl)benzene-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the imidazole ring and the hydroxyl groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydroxy derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-4-yl)benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including MOFs.
Biology: The compound’s structural properties make it useful in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of fluorescent materials for sensing applications.
Mecanismo De Acción
The mechanism by which 4-(1H-Imidazol-4-yl)benzene-1,3-diol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the hydroxyl groups on the benzene ring can form additional interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-di(1H-imidazol-4-yl)benzene: This compound features two imidazole rings attached to a benzene ring and is used in similar applications.
4-(1H-Imidazol-4-yl)-3-(5-ethyl-2,4-dihydroxy-phenyl)-1H-pyrazole: This compound contains both an imidazole and a pyrazole ring, offering different reactivity and applications.
Uniqueness
4-(1H-Imidazol-4-yl)benzene-1,3-diol is unique due to the presence of both hydroxyl groups and an imidazole ring, which provide a combination of reactivity and binding properties not found in other similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or the formation of complex materials.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
4-(1H-imidazol-5-yl)benzene-1,3-diol |
InChI |
InChI=1S/C9H8N2O2/c12-6-1-2-7(9(13)3-6)8-4-10-5-11-8/h1-5,12-13H,(H,10,11) |
Clave InChI |
GQEUKEZMLOLHNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


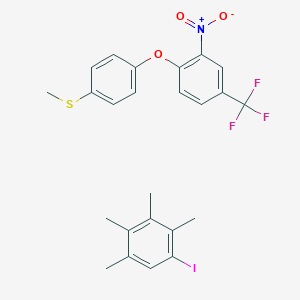
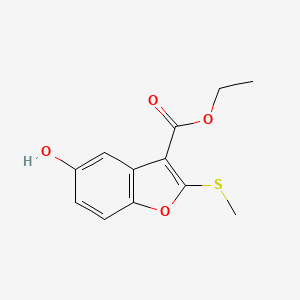
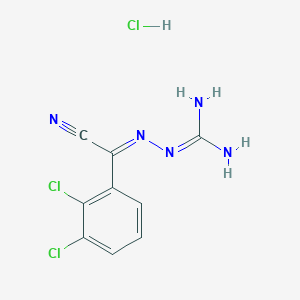
![N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12819923.png)
